molecular formula C10H18BNO4 B150746 (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid CAS No. 844501-00-4

(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Katalognummer B150746
CAS-Nummer: 844501-00-4
Molekulargewicht: 227.07 g/mol
InChI-Schlüssel: WHYUAGZAHLUISP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their wide range of applications in medicinal chemistry, including anticancer, antibacterial, and antiviral activities . The tert-butoxycarbonyl (Boc) group in this compound is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied. They can be synthesized through various methods, including transition-metal-catalyzed and transition-metal-free cyclization strategies . The Boc group can be introduced to nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles, where the N-Boc-protected pyrroles and indole are selectively borylated into the 3 position .


Molecular Structure Analysis

The molecular structure of “(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid” includes a boronic acid group attached to a tetrahydropyridin ring, which is further substituted with a tert-butoxycarbonyl (Boc) group . The Boc group is a carbamate protecting group commonly used to reduce the nucleophilicity of nitrogen atoms in heterocycles .


Chemical Reactions Analysis

Boronic acids, including “(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid”, are versatile compounds that can participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid” include its molecular weight, which is 212.01 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The compound is also characterized by its rotatable bond count, exact mass, and monoisotopic mass .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Boronic acids and their derivatives find applications across various scientific fields, including organic synthesis, medicinal chemistry, materials science, and catalysis. Specifically, indolylboronic acids , a subset of boronic acids, have gained attention due to their versatile reactivity and stability .

Application Summary

Indolylboronic acids serve as valuable building blocks for the synthesis of diverse compounds. Their applications include:

a. Drug Discovery and Medicinal Chemistry

Indolylboronic acids have been investigated as potential drug candidates. For instance, they have been used as affinity probes for serotonin receptors, inhibitors of tumor-associated carbonic anhydrase, and Nav1.7 inhibitors. The modification of the indole skeleton has led to the synthesis of bioactive natural products .

b. Materials Chemistry

Indolylboronic acids are employed in the preparation of functional materials. Their stable and non-toxic nature makes them suitable for various applications, such as sensors, catalysts, and optoelectronic devices. Researchers have explored their use in Suzuki–Miyaura cross-coupling reactions and other metal-catalyzed processes .

Experimental Procedures

The synthesis of indolylboronic acids involves several methods. One common approach is the palladium-catalyzed multicomponent reaction, which leads to the 1,1-diarylation of terminal alkenes using boronic acids and aryldiazonium salts. This method is enantioselective and yields indole-based products .

Results and Outcomes

Quantitative data and statistical analyses depend on the specific application. For drug discovery, biological assays would provide information on binding affinity, selectivity, and efficacy. In materials chemistry, material properties (e.g., conductivity, fluorescence, or catalytic activity) would be evaluated .

Zukünftige Richtungen

The study of boronic acids and their derivatives, including “(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid”, is a promising area of research in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .

Eigenschaften

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h4,14-15H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYUAGZAHLUISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCN(CC1)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620274
Record name [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

CAS RN

844501-00-4
Record name [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 3
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 5
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 6
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Citations

For This Compound
7
Citations
K Su, Z Li, L Zhang, S Fang, M Mao, Z Sun… - European Journal of …, 2022 - Elsevier
Prolyl hydroxylase 2 (PHD2) is a key regulatory enzyme responsible for the degradation of hypoxia-inducible factor-α (HIF-α). Pharmacological inhibition of PHD2 stabilizes HIF-α and …
Number of citations: 3 www.sciencedirect.com
RP Law, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2018 - ACS Publications
The bromodomain and extra-terminal domain (BET) family of proteins bind acetylated lysine residues on histone proteins. The four BET bromodomains—BRD2, BRD3, BRD4, and …
Number of citations: 87 pubs.acs.org
J Bao, H Liu, Y Zhi, W Yang, J Zhang, T Lu, Y Wang… - Bioorganic …, 2020 - Elsevier
Fms-like tyrosine kinase 3 (FLT3) has been considered as a potential drug target for the treatment of acute myeloid leukemia (AML), because of its high and aberrant expression in AML …
Number of citations: 12 www.sciencedirect.com
MA Meirelles, I de Toledo, S Thurow… - The Journal of …, 2023 - ACS Publications
Two routes to the antimalarial diaminopyrimidine P218 were developed based on the C-6 metalation of suitable 2,4-dichloro-5-alkoxy pyrimidines using (TMP) 2 Zn·2MgCl 2 ·2LiCl base…
Number of citations: 2 pubs.acs.org
N Brindani, LM Vuong, IM Acquistapace… - Journal of Medicinal …, 2023 - ACS Publications
CDC42 GTPases (RHOJ, CDC42, and RHOQ) are overexpressed in multiple tumor types and activate pathways critical for tumor growth, angiogenesis, and metastasis. Recently, we …
Number of citations: 1 pubs.acs.org
DA Candito, TA Martinot, J Su, J Saurí… - … Process Research & …, 2022 - ACS Publications
The synthesis of a key spiroamine building block for a medicinal chemistry program is described. Key innovations were a regioselective epoxide ring opening and a late-stage Pictet–…
Number of citations: 2 pubs.acs.org
O Éliás, Z Kovács, G Wágner, Z Némethy… - Bioorganic & Medicinal …, 2016 - Elsevier
Within the framework of orthosteric G protein coupled receptor (GPCR) polypharmacology herein we report the systematic elaboration and thorough evaluation of a data matrix …
Number of citations: 3 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.